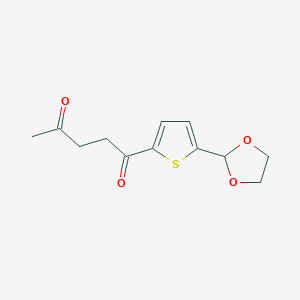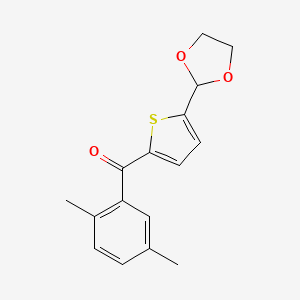
Sodium argentous cyanide
Overview
Description
Sodium argentous cyanide, also known as sodium dicyanoargentate(I), is a chemical compound with the formula Na[Ag(CN)2]. It is a coordination complex consisting of a sodium cation and a dicyanoargentate anion. This compound is primarily used in the field of electroplating, particularly for silver plating, due to its ability to form stable complexes with silver ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium argentous cyanide can be synthesized by reacting silver cyanide with sodium cyanide in an aqueous solution. The reaction proceeds as follows: [ \text{AgCN} + \text{NaCN} \rightarrow \text{Na[Ag(CN)2]} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving silver cyanide in a concentrated solution of sodium cyanide. The mixture is then filtered to remove any insoluble impurities, and the resulting solution is evaporated to obtain crystalline this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the cyanide ligands are oxidized to cyanate or other nitrogen-containing species.
Reduction: The compound can be reduced to metallic silver and sodium cyanide under certain conditions.
Substitution: this compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands such as halides or thiocyanate.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed.
Substitution: Halide salts or thiocyanate salts in aqueous or alcoholic solutions are commonly used.
Major Products Formed:
Oxidation: Cyanate, carbon dioxide, and nitrogen gas.
Reduction: Metallic silver and sodium cyanide.
Substitution: Sodium halides or sodium thiocyanate and the corresponding silver complexes.
Scientific Research Applications
Sodium argentous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver-containing compounds and complexes. It is also employed in analytical chemistry for the detection and quantification of silver ions.
Biology: The compound is used in studies involving silver-based antimicrobial agents due to its ability to release silver ions.
Medicine: Research is being conducted on the potential use of silver complexes in antimicrobial and anticancer therapies.
Industry: this compound is widely used in the electroplating industry for silver plating of various substrates, providing a durable and corrosion-resistant finish.
Mechanism of Action
The primary mechanism by which sodium argentous cyanide exerts its effects is through the release of silver ions. These ions interact with cellular components, leading to the disruption of cellular processes. In antimicrobial applications, silver ions bind to proteins and nucleic acids, causing structural and functional damage to microbial cells. The compound also inhibits key enzymes involved in cellular respiration, leading to cell death.
Comparison with Similar Compounds
Silver Cyanide (AgCN): A white salt used in silver plating and as a precursor for other silver compounds.
Sodium Cyanide (NaCN): A highly toxic compound used in gold mining and electroplating.
Potassium Argentous Cyanide (K[Ag(CN)2]): Similar to sodium argentous cyanide but with potassium as the cation.
Comparison:
Stability: this compound forms more stable complexes with silver ions compared to silver cyanide.
Solubility: It is more soluble in water than silver cyanide, making it more suitable for electroplating applications.
Toxicity: While all cyanide compounds are toxic, this compound is used in controlled environments to minimize exposure risks.
This compound stands out due to its stability and solubility, making it a preferred choice in electroplating and other industrial applications.
Properties
IUPAC Name |
silver;sodium;dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Ag.Na/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAGECKNKFUYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Na+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2AgN2Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944011 | |
| Record name | Silver(1+) sodium cyanide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21430-69-3 | |
| Record name | Argentate(1-), bis(cyano-κC)-, sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21430-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argentate(1-), bis(cyano-kappaC)-, sodium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021430693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Argentate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver(1+) sodium cyanide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium bis(cyano-C)argentate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B1614210.png)
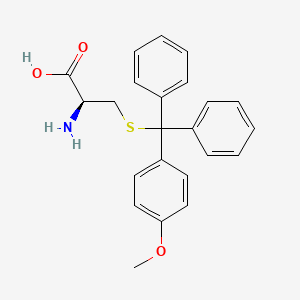
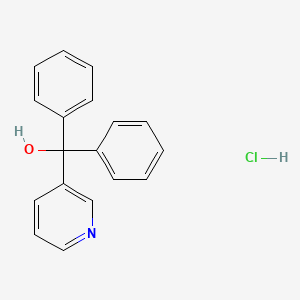
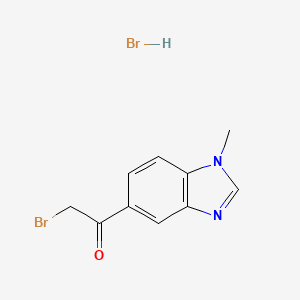
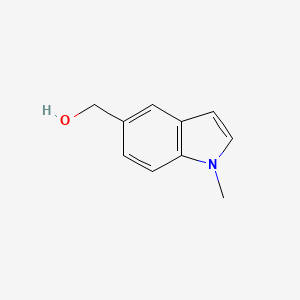

![4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde](/img/structure/B1614220.png)
![Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine](/img/structure/B1614221.png)
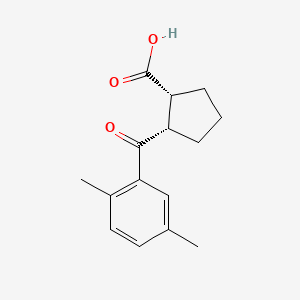
![cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614224.png)
